TP 472N
Description
The Evolving Landscape of Small Molecule Tools in Target Identification and Validation
The landscape of target identification and validation in biological research has been significantly shaped by the development of small molecule tools, commonly known as chemical probes. These compounds are designed to selectively modulate the function of a particular protein target, providing a direct approach to understanding its role in biological processes and disease states thermofisher.comaacrjournals.organnualreviews.org. Chemical probes complement genetic methods, such as gene knockout or knockdown, by offering a rapid and reversible means to perturb protein function in various cellular and animal models thermofisher.comaacrjournals.org. Their utility lies in their ability to establish a clear link between a molecular target and the resulting biological phenotype, thereby reducing the technical and biological risks associated with pursuing a target for drug development thermofisher.comannualreviews.org.
Fundamental Principles Governing the Design and Application of Chemical Probes
The efficacy and reliability of chemical probes are predicated on adherence to several fundamental design principles. A high-quality chemical probe must exhibit potent binding affinity to its intended target, typically with a dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) of less than 100 nanomolar (nM) aacrjournals.orgresearchgate.net. Crucially, it must also demonstrate high selectivity, showing at least a 30-fold preference for the target protein over other related proteins within the same gene family aacrjournals.orgresearchgate.net. Beyond biochemical potency and selectivity, a probe needs to be cell-permeable to engage its target intracellularly and elicit a functional response in cellular assays, ideally with an IC50 of less than 1 micromolar (µM) aacrjournals.organnualreviews.org. Furthermore, structural and biological compatibility, along with economical synthesis, are practical considerations that enhance their utility researchgate.net. These principles collectively ensure that observed biological effects can be confidently attributed to the modulation of the specific target protein.
The Indispensable Role of Negative Control Compounds in Establishing Target Specificity
A cornerstone of rigorous chemical biology experimentation is the inclusion of negative control compounds. For a chemical probe to be truly informative, it should be accompanied by a structurally analogous but biologically inactive molecule, known as a negative control aacrjournals.orgnih.govtandfonline.com. The primary purpose of such a control is to establish target specificity; if the active probe elicits a particular biological effect, and its inactive analog does not, it provides strong evidence that the observed phenotype is indeed due to the specific modulation of the intended target and not merely off-target interactions or non-specific cellular toxicity nih.govtandfonline.comchemicalprobes.org. This comparative approach is critical for distinguishing specific target engagement from confounding factors, thereby enhancing the confidence in research findings and the validity of the target.
Overview of Epigenetic Regulators as Promising Therapeutic Targets
Epigenetics refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence nih.govamegroups.orgresearchgate.net. These modifications, including DNA methylation, histone modifications (e.g., acetylation, methylation), and nucleosome positioning, play crucial roles in regulating chromatin structure and gene transcription nih.govamegroups.org. Aberrant epigenetic regulation is increasingly recognized as a hallmark of various diseases, particularly cancer, where it can lead to dysregulated gene expression and contribute to disease progression nih.govamegroups.orgresearchgate.netfrontiersin.orgaacrjournals.org. Given their reversible nature, epigenetic modifications and the enzymes that control them represent a highly promising class of therapeutic targets for the development of novel drugs nih.govresearchgate.netfrontiersin.org.
Bromodomain-Containing Proteins in Chromatin Biology and Gene Transcription
Bromodomain-containing proteins (BRD-proteins) are a significant family of epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histones, thereby translating chromatin states into specific gene expression patterns mdpi.commdpi.com. These proteins function either independently or as components of larger protein complexes, participating in diverse processes such as chromatin remodeling, mediating histone modifications, and recruiting transcriptional regulators to target gene sites mdpi.commdpi.com. The Bromodomain and Extra-Terminal (BET) family, comprising BRD2, BRD3, BRD4, and testis-specific BRDT, are particularly well-characterized members known for their roles in gene transcription, DNA replication, and DNA damage repair frontiersin.orgaccscience.commolbiolcell.org. Their ability to interact with acetylated histones and transcription factors makes them key regulators of gene expression and attractive therapeutic targets, especially in oncology mdpi.comfrontiersin.orgaccscience.com.
TP-472 as a Representative Chemical Probe for Bromodomain Subfamilies BRD9/7
TP-472 has emerged as a well-characterized and potent chemical probe specifically targeting the bromodomain subfamilies BRD9 and BRD7 thesgc.orgmedchemexpress.comscientificlabs.ie. This compound represents a distinct chemotype compared to previously available BRD9/7 probes, offering a new structural class for investigating these targets thesgc.orgscientificlabs.ie.
Detailed Research Findings for TP-472:
Potency: TP-472 exhibits excellent potency against BRD9 and BRD7. Its dissociation constant (Kd) values, determined by isothermal titration calorimetry (ITC), are 33 nM for BRD9 and 340 nM for BRD7 thesgc.orgmedchemexpress.comscientificlabs.ieeubopen.org.
Selectivity: The probe demonstrates significant selectivity, showing greater than 30-fold selectivity for BRD9 over other bromodomain family members, with BRD7 being the only exception due to its close homology thesgc.orgmedchemexpress.comscientificlabs.ie.
Cellular Activity: TP-472 is cell-permeable and active in cellular assays, with an EC50 of 320 nM in a BRD9 NanoBRET assay thesgc.org. Its favorable pharmacokinetic (PK) profile also renders it suitable for in vivo applications thesgc.org.
Table 1: Key Binding Affinities and Cellular Activity of TP-472
| Target | Assay Method | Kd (nM) / EC50 (nM) | Selectivity |
| BRD9 | ITC | 33 | >30-fold over other bromodomains (except BRD7) thesgc.orgmedchemexpress.comscientificlabs.ie |
| BRD7 | ITC | 340 | |
| BRD9 | NanoBRET | EC50: 320 |
Positioning TP-472N within the Methodological Framework of Epigenetic Research
TP-472N is strategically positioned within the methodological framework of epigenetic research as the indispensable negative control for its active analog, TP-472 thesgc.orgfishersci.nomedchemexpress.com. This compound is structurally similar to TP-472 but is specifically designed to be biologically inactive against bromodomains, ensuring that any observed effects of TP-472 can be confidently attributed to its specific inhibition of BRD9/7 thesgc.orgfishersci.nomedchemexpress.com.
Detailed Research Findings for TP-472N:
Inactivity: TP-472N demonstrates inactivity against bromodomains, with its activity against BRD9 being greater than 20 µM thesgc.orgfishersci.nomedchemexpress.com. This high IC50 value confirms its role as a non-binding control.
Off-Target Screening: Both TP-472 and TP-472N underwent screening in a Eurofins CEREP Diversity Profile to assess their binding to a broad panel of receptors, ion channels, and enzymes at a concentration of 10 µM. While TP-472 showed minimal binding to a few off-targets (e.g., Adenosine A1 receptor (14%), Benzodiazepine receptor (47%)), TP-472N also exhibited similarly low levels of binding to a distinct set of off-targets (e.g., A1 receptor (35%), A3 receptor (23%), Melatonin receptor MT1 (47%)) thesgc.org. The distinct and minimal off-target profiles of both compounds further support the use of TP-472N as a valid negative control, as its lack of BRD9/7 activity is maintained while showing a different, yet still low, non-specific binding profile compared to its active counterpart.
Table 2: Key Inactivity and Off-Target Binding of TP-472N
| Target | Activity / Inhibition (at 10 µM) | Specificity |
| BRD9 | >20 µM (inactive) thesgc.orgfishersci.nomedchemexpress.com | Inactive against bromodomains |
| Adenosine A1 receptor | 35% inhibition thesgc.org | Minimal off-target binding |
| Adenosine A3 receptor | 23% inhibition thesgc.org | Minimal off-target binding |
| Melatonin receptor MT1 | 47% inhibition thesgc.org | Minimal off-target binding |
| Cl- channel (GABA-gated) | 20% inhibition thesgc.org | Minimal off-target binding |
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.36 |
Synonyms |
1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone |
Origin of Product |
United States |
Comprehensive Characterization of Tp 472n As a Mechanistic Control Compound
Structural Foundations of TP-472N as a Designed Inactive Analog of TP-472
TP-472N is specifically engineered as a negative control for TP-472, maintaining a high degree of structural similarity while exhibiting a profound loss of functional activity thesgc.orgfishersci.no. Both compounds share a core bicyclic scaffold, but a key structural modification in TP-472N abrogates its ability to bind effectively to bromodomain targets.
The active probe, TP-472, features a cyclopropylamino-formyl moiety attached to a methyl-substituted phenyl ring, which is integral to its binding interactions within the bromodomain acetyl-lysine pocket thesgc.orgcaymanchem.com. In contrast, TP-472N replaces this critical cyclopropylamino-formyl group with a cyclopropyl-methoxy group, and the methyl substituent on the phenyl ring is absent thesgc.org. This alteration from an amide linkage in TP-472 to an ether linkage in TP-472N, coupled with the modification of the phenyl ring substitution pattern, is hypothesized to disrupt essential hydrogen bonding, steric, or electronic interactions required for high-affinity binding to bromodomains. This strategic chemical modification ensures that TP-472N acts as a true inactive control, allowing researchers to confidently attribute observed biological effects to the specific target engagement of TP-472 rather than to off-target effects or compound-related cytotoxicity biorxiv.org.
Empirical Validation of Functional Inactivity Profile Against Bromodomain Targets
The functional inactivity of TP-472N has been rigorously validated through comprehensive biochemical and pharmacological profiling, confirming its utility as a reliable negative control.
Assessment of Minimal or Absent Binding Affinity to BRD9 and BRD7
TP-472 is a potent inhibitor of bromodomain-containing protein 9 (BRD9) and bromodomain-containing protein 7 (BRD7), with reported dissociation constants (Kds) of 33 nM for BRD9 and 340 nM for BRD7, as determined by isothermal titration calorimetry (ITC) thesgc.orgcaymanchem.comglpbio.commedchemexpress.com. In stark contrast, TP-472N demonstrates minimal or absent binding affinity to these key bromodomain targets. Specifically, TP-472N is characterized as being inactive against BRD9, with binding reported at concentrations greater than 20 µM thesgc.orgfishersci.no. This significant difference in binding affinity (approximately 600-fold lower for BRD9 compared to TP-472) underscores its designed functional inertness against its intended targets.
Table 1: Comparative Binding Affinities of TP-472 and TP-472N to BRD9 and BRD7
| Compound | Target | Binding Affinity (Kd) | Assay Method | Reference |
| TP-472 | BRD9 | 33 nM | ITC | thesgc.orgcaymanchem.comglpbio.commedchemexpress.com |
| TP-472 | BRD7 | 340 nM | ITC | thesgc.orgcaymanchem.comglpbio.commedchemexpress.com |
| TP-472N | BRD9 | >20 µM | Not specified, stated as inactive | thesgc.orgfishersci.no |
| TP-472N | BRD7 | Inactive (implied by broad inactivity) | Not specified | fishersci.no |
Evaluation of Selectivity Across a Broad Panel of Bromodomain Family Members
Beyond BRD9 and BRD7, TP-472N's inactivity extends across a broad panel of other bromodomain family members fishersci.no. This broad inactivity is critical for its role as a negative control, ensuring that any observed biological effects are not due to unintended interactions with other bromodomain proteins. While TP-472 itself exhibits good selectivity, demonstrating greater than 30-fold selectivity over most other bromodomain family members (with the exception of BRD7 due to its high homology) thesgc.orgcaymanchem.comglpbio.commedchemexpress.com, TP-472N's general lack of activity across this diverse family further validates its suitability as a non-binding control. This characteristic is essential for robust experimental design, particularly in studies aiming to delineate the specific roles of BRD9 and BRD7.
Analysis of Off-Target Activity in Diverse Receptor, Ion Channel, and Enzyme Screens
To further characterize its specificity and ensure its utility as a clean control, TP-472N has been subjected to broad pharmacological profiling. In a Eurofins CEREP Diversity Profile screen conducted at a concentration of 10 µM, TP-472N showed minimal off-target activity thesgc.org. Results with inhibition or stimulation lower than 50% were considered non-significant thesgc.org.
Table 2: Off-Target Screening Profile of TP-472N (at 10 µM)
| Target Class | Specific Target | Inhibition/Stimulation (% of control) | Significance (based on >50% threshold) | Reference |
| Receptor | Adenosine A1 receptor | 35% | Not significant | thesgc.org |
| Receptor | Adenosine A3 receptor | 23% | Not significant | thesgc.org |
| Receptor | Melatonin receptor MT1 | 47% | Not significant | thesgc.org |
| Ion Channel | Cl- channel (GABA-gated) | 20% | Not significant | thesgc.org |
These screening results indicate that TP-472N does not exhibit significant binding or activity against a diverse panel of common pharmacological targets, including various receptors, ion channels, and enzymes, at concentrations relevant for its use as a control thesgc.org. This comprehensive profiling reinforces its value as a tool for mechanistic studies, minimizing the risk of confounding off-target effects. Furthermore, studies comparing TP-472 and TP-472N in cellular contexts, such as their impact on TAK-243 cytotoxicity, have generally shown that TP-472N does not phenocopy the effects of its active counterpart, further supporting its inactive profile in complex biological systems biorxiv.orgresearchgate.net.
Theoretical and Practical Implications of Structural Analogy with Functional Divergence
The existence of TP-472N, a compound that is structurally analogous to TP-472 but functionally inert, carries significant theoretical and practical implications for chemical biology and drug discovery. Theoretically, the precise structural differences between TP-472 and TP-472N, and the resulting functional divergence, provide invaluable insights into the critical structural determinants required for bromodomain binding and inhibition. This allows for detailed structure-activity relationship (SAR) studies, aiding in the rational design of future chemical probes and therapeutic agents with improved potency and selectivity.
Practically, TP-472N serves as an indispensable negative control in experimental setups. Its availability, often alongside TP-472 as part of a chemical probe set from organizations like the Structural Genomics Consortium (SGC), enables researchers to perform rigorous control experiments thesgc.orgeubopen.org. By comparing the effects of TP-472 with those of TP-472N, researchers can confidently attribute observed phenotypic changes or biochemical alterations to the specific inhibition of BRD9/7 by TP-472, rather than to non-specific compound effects, cytotoxicity, or off-target interactions biorxiv.orgchemicalprobes.org. This robust experimental approach is fundamental for validating target engagement, confirming on-target mechanisms, and establishing the causal link between bromodomain inhibition and biological outcomes. The use of such well-characterized inactive controls is a cornerstone of high-quality chemical biology research, ensuring the reliability and interpretability of experimental findings.
Methodological Applications of Tp 472n in Preclinical Research for Target Deconvolution
Establishing On-Target Specificity for BRD9/7 Inhibition by TP-472 in Cellular Systems
The methodological application of TP-472N is central to validating the specific effects of TP-472 on BRD9/7 in various cellular contexts. By comparing the outcomes of TP-472 treatment with those of TP-472N, researchers can confidently attribute observed biological responses to the intended inhibition of BRD9/7.
Confirmation of Direct Target Engagement and Modulation of BRD9/7 Activity
TP-472N is characterized as a negative control for TP-472, notably being inactive against BRD9 at concentrations greater than 20 µM . In contrast, TP-472 demonstrates high potency against BRD9 and BRD7, with reported dissociation constant (Kd) values of 33 nM and 340 nM respectively, as determined by isothermal titration calorimetry (ITC) thesgc.org. Furthermore, TP-472 exhibits over 30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7 thesgc.org.
The distinct activity profiles of TP-472 and TP-472N are crucial for confirming direct target engagement. When TP-472 is used to induce a cellular effect hypothesized to be mediated by BRD9/7, the parallel use of TP-472N, which lacks significant BRD9/7 binding or modulation, provides a critical control. The absence of the same effect with TP-472N strongly supports that the observed modulation is a direct consequence of TP-472's interaction with BRD9/7.
A comparative analysis of the binding profiles of TP-472 and TP-472N against a broad panel of receptors, ion channels, and enzymes further highlights the utility of TP-472N. In a Eurofins CEREP Diversity Profile screen at 10 µM, TP-472N showed minimal binding or inhibition, with effects generally below 50% inhibition or stimulation. For instance, TP-472N exhibited binding to Adenosine A1 receptor (35%), A3 receptor (23%), Melatonin receptor MT1 (47%), and Cl- channel (GABA-gated) (20%) thesgc.org. This broad inactivity, especially against BRD9, underscores its suitability as a negative control for confirming the on-target activity of TP-472.
Table 1: Comparative Biochemical Activity of TP-472 and TP-472N
| Compound | Target | Kd (nM) / Activity | Selectivity |
| TP-472 | BRD9 | 33 nM (ITC) | >30-fold over other bromodomains (except BRD7) thesgc.org |
| TP-472 | BRD7 | 340 nM (ITC) | |
| TP-472N | BRD9 | Inactive (>20 µM) | Inactive against other bromodomains |
Differentiation of Phenotypic Responses Attributed to Specific BRD9/7 Perturbation Versus Non-Specific Effects
The application of TP-472N is vital for distinguishing phenotypic responses directly caused by BRD9/7 inhibition from general cellular toxicity or off-target interactions. In studies investigating the role of BRD9 in pancreatic ductal adenocarcinoma (PDAC), for example, BRD9 inhibitors like TP-472 significantly reduced the percentage of cancer stem cells (CSCs) and CSC sphere numbers biorxiv.orgbiorxiv.org. Crucially, the corresponding inactive negative control compound, TP-472N, did not induce these effects in any of the tested cell lines or tumor-derived cells biorxiv.orgbiorxiv.org. This clear differential response provides strong evidence that the observed reduction in CSC markers and self-renewal capacity is specifically mediated by BRD9 inhibition by TP-472, rather than non-specific cellular perturbations.
Similarly, in melanoma research, TP-472 was identified as a potent inhibitor of melanoma growth in both cellular and mouse models nih.govnih.govresearchgate.net. The use of TP-472N in such studies would be instrumental in confirming that the anti-melanoma effects are indeed due to BRD9/7 inhibition and not due to general cytotoxicity. The absence of a similar growth inhibition with TP-472N would reinforce the on-target specificity of TP-472.
Role in Unraveling Molecular Mechanisms of Action for Bromodomain Inhibition
TP-472N's role as a negative control extends to the meticulous unraveling of the molecular mechanisms underlying BRD9/7 inhibition. By demonstrating the lack of molecular changes in the presence of TP-472N, researchers can confidently attribute specific transcriptomic, pathway, and epigenetic alterations to the targeted action of TP-472 on BRD9/7.
Dissecting Transcriptomic Alterations Induced by Specific BRD9/7 Inhibition
Transcriptome-wide mRNA sequencing profiles are powerful tools for understanding the cellular impact of chemical probes. In studies utilizing TP-472, treatment has been shown to downregulate genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins, in melanoma cells nih.govnih.govresearchgate.net. If these transcriptomic alterations are observed with TP-472 but are absent or significantly diminished when cells are treated with TP-472N, it provides compelling evidence that these changes are a direct consequence of specific BRD9/7 inhibition. This comparative analysis helps to filter out non-specific gene expression changes that might arise from general cellular stress or off-target interactions.
Investigating Downstream Cellular Pathway Modulation Attributed to BRD9/7 Targeting
The modulation of downstream cellular pathways is a key indicator of a compound's mechanism of action. TP-472, for instance, has been shown to upregulate several pro-apoptotic genes and induce apoptosis in melanoma cells nih.govnih.govresearchgate.net. In uterine leiomyosarcoma (uLMS) cells, BRD9 inhibition by TP-472 suppressed cell proliferation by inducing apoptosis and cell cycle arrest semanticscholar.org. Furthermore, bioinformatics analysis revealed that TP-472 treatment distinctly altered the uLMS cell transcriptome, affecting critical pathways such as interferon-alpha response, KRAS signaling, MYC targets, TNF-α signaling via NFkB, and MTORC1 signaling, as well as cell cycle and apoptosis modules semanticscholar.org.
Elucidation of Specific Epigenetic Reprogramming Events
Bromodomain-containing proteins, including BRD9 and BRD7, play significant roles in chromatin remodeling and transcription control, influencing epigenetic landscapes thesgc.org. Research indicates that TP-472-induced BRD9 inhibition may alter the uLMS cell transcriptome by reprogramming the oncogenic epigenome and inducing miRNA-mediated gene regulation semanticscholar.org.
In the context of epigenetic reprogramming, TP-472N is invaluable for confirming the specificity of TP-472's effects. If TP-472 treatment leads to specific changes in histone modifications or other epigenetic marks, or influences miRNA expression patterns, the absence of such changes with TP-472N treatment is essential. This comparative approach helps to confidently link observed epigenetic reprogramming events to the precise inhibition of BRD9/7 by TP-472, avoiding misattributions to non-specific compound effects.
Table 2: Summary of TP-472N's Methodological Applications as a Negative Control
| Application Area | TP-472 Effect (Example) | TP-472N Role | Outcome (Comparative) |
| Target Engagement | Potent BRD9/7 binding (Kd: 33 nM BRD9, 340 nM BRD7) thesgc.org | Structural analog, inactive against BRD9 (>20 µM) | Confirms TP-472's direct BRD9/7 binding due to TP-472N's inactivity. |
| Phenotypic Response | Reduces CSC markers and sphere numbers in PDAC biorxiv.orgbiorxiv.org | No reduction in CSC markers or sphere numbers biorxiv.orgbiorxiv.org | Differentiates specific BRD9/7-mediated anti-CSC effects from non-specific toxicity. |
| Transcriptomic Alterations | Downregulates ECM proteins in melanoma nih.govnih.govresearchgate.net | No significant downregulation of ECM proteins | Attributes specific gene expression changes to BRD9/7 inhibition. |
| Pathway Modulation | Induces apoptosis, cell cycle arrest, affects signaling pathways in uLMS semanticscholar.org | No induction of apoptosis, cell cycle arrest, or pathway modulation | Confirms specific cellular pathway modulation is due to BRD9/7 targeting. |
| Epigenetic Reprogramming | Reprograms oncogenic epigenome, induces miRNA regulation semanticscholar.org | No observed epigenetic reprogramming events | Elucidates specific epigenetic changes as BRD9/7-dependent. |
Critical Utility in Cancer Biology Research Utilizing Epigenetic Modulation
Epigenetic modulation, involving heritable changes in gene expression without altering the DNA sequence, is a significant area of cancer research nih.gov. Bromodomain-containing proteins, such as BRD9 and BRD7, are key epigenetic regulators involved in chromatin remodeling and transcription control guidetomalariapharmacology.org. TP-472, by inhibiting BRD9/7, has shown promise in modulating epigenetic pathways in various cancer types.
The critical utility of TP-472N in this domain is to confirm that any observed epigenetic changes or anti-cancer effects are specifically due to the inhibition of BRD9/7 by TP-472. When TP-472 induces specific epigenetic alterations, the absence of such alterations upon TP-472N treatment provides strong evidence for the on-target mechanism of TP-472. This validation is essential for establishing the precise role of BRD9/7 in cancer biology and for developing targeted therapies.
Validation of BRD9/7 Inhibition in Melanoma Cellular and Preclinical Models
In melanoma research, TP-472 has been identified as a potent inhibitor of BRD7/9, effectively blocking tumor growth by suppressing extracellular matrix (ECM)-mediated oncogenic signaling and inducing apoptosis in both cellular and mouse models. The validation of this BRD9/7 inhibition relies heavily on the use of TP-472N.
Studies have demonstrated that while TP-472 significantly inhibits melanoma cell growth and downregulates genes encoding various ECM proteins, TP-472N, as the inactive control, does not exhibit these effects. This comparative analysis confirms that the anti-melanoma activity observed with TP-472 is specifically mediated through its inhibition of BRD9/7, rather than non-specific cellular toxicity or other off-target interactions.
Table 1: Illustrative Comparison of TP-472 and TP-472N Effects in Melanoma Models
| Compound | BRD9/7 Inhibition | Melanoma Cell Growth Inhibition | ECM Gene Downregulation | Apoptosis Induction |
| TP-472 | Potent | Yes (in vitro & in vivo) | Yes | Yes |
| TP-472N | Inactive (>20 µM) cenmed.comguidetomalariapharmacology.org | No | No | No |
Confirmation of Specificity in Uterine Leiomyosarcoma Research Models
Uterine leiomyosarcoma (uLMS) is an aggressive cancer where BRD9 has been identified as aberrantly overexpressed. TP-472 has shown promise in suppressing uLMS cell proliferation by inducing apoptosis and cell cycle arrest. The confirmation of the specificity of BRD9/7 targeting in uLMS research models is achieved through the rigorous application of TP-472N.
Comparative RNA-seq analyses and proliferation assays in uLMS cell lines treated with TP-472 versus TP-472N are crucial. The finding that TP-472 distinctly alters the uLMS cell transcriptome and inhibits proliferation, while TP-472N does not, confirms that the observed effects are a direct consequence of BRD9 inhibition. This provides robust evidence that BRD9 constitutes a specific vulnerability in malignant uLMS, reinforcing the potential of BRD9/7 targeting as a novel therapeutic strategy.
Verification of BRD9/7 Targeting in Pancreatic Ductal Adenocarcinoma Stemness Studies
Pancreatic ductal adenocarcinoma (PDAC) is characterized by the presence of therapy-resistant cancer stem cells (CSCs). BRD9 has been identified as a key chromatin regulator orchestrating the stemness of pancreatic CSCs. TP-472 has demonstrated the ability to reduce CSC sphere numbers and the expression of stem cell markers.
In these studies, TP-472N is indispensable for verifying that the observed anti-stemness effects are indeed due to BRD9/7 targeting. Experiments show that while BRD9 inhibitors like TP-472 significantly reduce CSC sphere numbers and CSC marker expression, the negative control compound TP-472N does not produce such effects in PDAC cell lines or tumor-derived cells. This clear distinction confirms the on-target activity of TP-472 against BRD9 in modulating PDAC stemness.
Table 2: Role of TP-472N in Verifying BRD9/7 Targeting in PDAC Stemness
| Compound | BRD9 Inhibition | Reduction in CSC Sphere Numbers | Reduction in CSC Marker Expression (e.g., OCT4, CD133, SSEA4) |
| TP-472 | Yes | Significant | Significant |
| TP-472N | No | No effect | No effect |
Contribution to Robust Drug Discovery and Preclinical Development Paradigms
The availability and systematic use of well-characterized negative controls like TP-472N are paramount for establishing robust drug discovery and preclinical development paradigms. In the complex landscape of drug development, where identifying specific drug-target interactions is crucial, negative controls serve as an essential tool for validating experimental findings and ensuring the reliability of preclinical data guidetopharmacology.orgcenmed.com.
TP-472N's role in consistently demonstrating the specificity of TP-472's action across various cancer models contributes significantly to the confidence in BRD9/7 as a viable therapeutic target. By ruling out non-specific effects, TP-472N helps to reduce the risk of pursuing compounds with off-target toxicities or irrelevant mechanisms of action, thereby streamlining the preclinical development process and increasing the likelihood of successful translation to clinical trials. This methodological rigor is a cornerstone of modern drug discovery, ensuring that potential therapeutic agents are thoroughly understood before progression to human studies.
Advanced Research Considerations and Methodological Rigor with Tp 472n
Enhancing the Confidence in Experimental Data Through Strategic Application of Negative Controls
Negative controls are indispensable tools in chemical biology, designed to identify and account for non-specific effects of chemical probes, thereby bolstering the validity of experimental data. TP-472N is specifically characterized as a negative control for TP-472, a selective chemical probe targeting bromodomain-containing proteins BRD9 and BRD7. thesgc.org While TP-472 exhibits potent binding to BRD9 (KD of 33 nM) and BRD7 (KD of 340 nM), TP-472N is engineered to be inactive against these and other bromodomains, demonstrating inactivity against BRD9 at concentrations greater than 20 µM. thesgc.org
The strategic inclusion of TP-472N in experimental designs allows researchers to differentiate between on-target effects mediated by TP-472's specific interaction with BRD9/7 and any non-specific cellular responses or assay artifacts caused by the compound's chemical structure or general cellular interactions. By comparing the outcomes of experiments treated with TP-472 to those treated with TP-472N, researchers can attribute observed phenotypic changes or biochemical modulations with higher confidence to the specific inhibition of BRD9/7 by TP-472. This comparative approach is fundamental for establishing a causal link between the probe's intended target modulation and the biological readout.
Strategies for Mitigating and Identifying Compound Promiscuity and Off-Target Interactions
Compound promiscuity, where a chemical probe interacts with multiple unintended targets, poses a significant challenge to accurate data interpretation. Identifying and mitigating these off-target interactions are critical for ensuring the specificity of research findings. TP-472N serves as a valuable tool in this endeavor due to its well-characterized profile.
In a broad Eurofins CEREP Diversity Profile screen, TP-472N demonstrated some binding to a limited set of off-targets at a concentration of 10 µM, including the Adenosine A1 receptor (35% inhibition), Adenosine A3 receptor (23% inhibition), Melatonin receptor MT1 (47% inhibition), and the Cl- channel (GABA-gated) (20% inhibition). thesgc.org It is important to note that effects below 50% inhibition or stimulation are generally considered not significant in such screens. thesgc.org
More importantly, in a study investigating the potentiation of TAK-243 cytotoxicity by epigenetic chemical probes, TP-472 was found to exert its effect through off-target inhibition of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2). researchgate.netbiorxiv.org Crucially, TP-472N, unlike its active analog TP-472, did not phenocopy this effect, indicating that TP-472N does not inhibit ABCG2. researchgate.netbiorxiv.org This finding underscores TP-472N's utility in discerning target-specific effects from off-target activities, as its lack of ABCG2 inhibition helps to isolate the ABCG2-mediated effects observed with TP-472. Using chemical probes at recommended concentrations, typically based on their IC90 for the biomarker, is also crucial to avoid off-target toxicity or activity. caymanchem.com
Comparative Analysis of TP-472N with Other Negative Controls for Epigenetic Chemical Probes
The availability of a well-characterized negative control is a hallmark of a high-quality chemical probe. TP-472N stands out in the landscape of epigenetic chemical probes as one of the few BRD9/7 inhibitors for which a commercially available, structurally similar, and functionally inactive control compound exists. probes-drugs.orgchemicalprobes.org
For instance, while LP99 was an early selective inhibitor of BRD7/9, its inactive enantiomer is not commercially available, which can limit its utility as a control. probes-drugs.orgchemicalprobes.org Similarly, other BRD9/7 probes such as BI-9564 and I-BRD9, despite being commercially available, have documented in vitro off-target activity on CECR2. chemicalprobes.orguni-frankfurt.de This highlights a significant advantage of TP-472N: its structural similarity to TP-472, combined with its demonstrated inactivity against the primary targets and a more favorable off-target profile compared to some other probe controls, makes it a robust tool for confirming on-target effects. thesgc.orgprobes-drugs.orgchemicalprobes.org The Structural Genomics Consortium (SGC) emphasizes the importance of such controls for validating the specificity of chemical probes. thesgc.orgcaymanchem.com
Best Practices for Experimental Design and Data Interpretation to Ensure Reproducibility
Reproducibility is a cornerstone of scientific research, ensuring that findings are reliable and robust. github.ionih.govnumberanalytics.comwellcomeopenresearch.org Achieving reproducibility in chemical biology, especially with epigenetic probes like TP-472N, necessitates adherence to best practices in experimental design and data interpretation. This involves meticulous planning, standardized procedures, transparent reporting, and robust statistical analysis. numberanalytics.com
Addressing Potential Confounding Factors in Cellular Assay Readouts
Cellular assays are susceptible to various confounding factors that can obscure the true effects of a chemical probe. These include non-specific toxicity, off-target interactions, and assay artifacts. To address these:
Dose-Response Analysis: Conducting comprehensive dose-response experiments for both primary (biochemical) and secondary (functional/phenotypic) readouts is essential. This allows for the establishment of a causal relationship between target inhibition and observed phenotype. If cell death occurs at concentrations significantly lower than the probe's IC90 for the target, it may indicate off-target toxicity.
Use of Negative Controls: The inclusion of negative controls like TP-472N is crucial. By observing a lack of effect with TP-472N at concentrations where TP-472 elicits a response, researchers can confidently attribute the effect to the specific inhibition of BRD9/7. researchgate.netbiorxiv.org
Orthogonal Probes: Employing orthogonal probes with different chemotypes that target the same protein can further validate findings. If multiple probes with distinct structures yield similar phenotypic responses, it strengthens the likelihood that the observed effect is due to the intended target inhibition. caymanchem.comucl.ac.uk
Standardized Procedures: Implementing standardized protocols for cell culture, reagent preparation, and assay execution minimizes variability. numberanalytics.com Detailed and transparent reporting of all experimental parameters is also vital for others to reproduce the work. numberanalytics.com
Statistical Approaches for Validating Specificity in High-Throughput Screens
High-throughput screens (HTS) generate large datasets, making robust statistical validation indispensable for identifying true hits and ensuring specificity.
Assay Quality Metrics: Key statistical metrics, such as the Z-factor, are routinely used to assess the quality and suitability of an assay for HTS. A Z-factor of 0.5 or greater generally indicates an excellent assay, while values between 0 and 0.5 suggest a marginal assay. biorxiv.orgplos.orgnih.gov
Control-Based Thresholding: Hits in HTS are typically identified by setting a threshold based on the mean and standard deviation of control compounds. For example, compounds exhibiting activity more than three standard deviations above the control mean may be classified as hits. nih.gov
Replication and Confirmation: Primary HTS are often performed without extensive replication. Therefore, identified "hits" must undergo rigorous confirmation screens, often with multiple replicates, to validate their activity and rule out false positives. biorxiv.orgplos.orgnih.gov This also helps to characterize plate-to-plate and day-to-day variability. biorxiv.org
Statistical Validation of Specificity: Beyond initial hit identification, further statistical analysis is required to validate the specificity of compounds. This can involve comparing dose-response curves, assessing selectivity against panels of related targets, and employing statistical methods to de-risk compounds with potential off-target liabilities.
Future Directions and Broader Academic Impact of Tp 472n in Chemical Biology
Facilitating the Discovery and Validation of Novel Epigenetic Targets
TP-472N plays a crucial role in the discovery and validation of novel epigenetic targets by providing a necessary control for its active analog, TP-472. TP-472 is a selective probe for bromodomain-containing proteins BRD9 and BRD7, developed through a collaborative effort between Takeda and the Structural Genomics Consortium (SGC) eurjchem.comnih.govnih.gov. Bromodomains are "reader" domains that recognize acetylated lysine (B10760008) residues on histone proteins, playing vital roles in chromatin remodeling and gene expression nih.gov.
The utility of TP-472N stems from its documented inactivity against bromodomains, specifically showing inactivity against BRD9 at concentrations greater than 20 µM eurjchem.comnih.govguidetoimmunopharmacology.org. When researchers utilize TP-472 to investigate the biological roles of BRD9 and BRD7, the parallel application of TP-472N is essential. By comparing the cellular or phenotypic responses elicited by TP-472 with those observed with TP-472N, scientists can ascertain that any observed effects are indeed due to the specific inhibition of BRD9/7 by TP-472, rather than general cellular toxicity or non-specific interactions ujaen.esresearchgate.net. For instance, in studies investigating BRD9 inhibitors in pancreatic ductal adenocarcinoma, TP-472 (an active BRD9 inhibitor) significantly reduced cancer stem cell (CSC) marker expression and sphere numbers, while the corresponding inactive negative control compound, TP-472N, did not exhibit such effects rcsb.org. This direct comparison validates the on-target activity of TP-472 and, by extension, helps confirm BRD9 and BRD7 as relevant epigenetic targets. The rigorous use of such controls is fundamental for robust target validation, ensuring that resources are directed towards genuinely promising epigenetic regulators.
Informing the Rational Design of Next-Generation Chemical Probes and Therapeutic Candidates
The existence and characterization of TP-472N provide invaluable insights for the rational design of next-generation chemical probes and potential therapeutic candidates. As a structurally similar but inactive counterpart to TP-472, TP-472N offers critical Structure-Activity Relationship (SAR) information ujaen.es. By comparing the molecular structures of TP-472 and TP-472N, medicinal chemists can identify specific chemical moieties or conformational features that are crucial for bromodomain binding and inhibitory activity. The fact that TP-472N, despite its structural resemblance, is inactive against bromodomains (e.g., >20 μM against BRD9) highlights structural elements that, when altered, lead to a loss of target engagement eurjchem.comnih.govguidetoimmunopharmacology.org. This knowledge is instrumental in guiding synthetic efforts, enabling the design of compounds with improved potency, selectivity, and pharmacokinetic profiles.
However, recent research has also underscored a nuanced aspect of negative controls like TP-472N. A study evaluating the off-target effects of epigenetic chemical probes revealed that while most negative controls did not phenocopy their active probes, TP-472N, among others, showed some impact on the cytotoxicity of the ubiquitin-activating enzyme inhibitor TAK-243 researchgate.netuniprot.org. This effect was attributed to an off-target inhibition of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2) researchgate.netuniprot.org. This finding is a critical lesson for rational probe design, emphasizing that even "inactive" controls may possess unforeseen off-target activities. It necessitates a more comprehensive approach to control compound characterization and highlights the importance of employing orthogonal validation strategies to confirm target engagement and phenotypic causality. Thus, TP-472N not only informs design by illustrating features that abolish on-target activity but also by revealing potential pitfalls of off-target interactions, thereby contributing to the development of more truly selective and reliable chemical tools.
Advancing the Understanding of Bromodomain Biology in Health and Disease States
The consistent and judicious application of TP-472N significantly advances the understanding of bromodomain biology in both health and disease states. Bromodomain-containing proteins, such as BRD9 and BRD7, are integral components of chromatin remodeling complexes, including the SWI/SNF and PBAF complexes, which are essential for regulating gene expression nih.govnih.gov. By providing a robust control for studies involving TP-472, TP-472N enables researchers to confidently link the specific inhibition of BRD9 and BRD7 to observed biological outcomes.
For example, research has implicated BRD9/7 in various disease contexts, including melanoma and pancreatic ductal adenocarcinoma rcsb.org. In melanoma, TP-472 has been identified as a potent inhibitor of tumor growth, suppressing extracellular matrix (ECM)-mediated oncogenic signaling and inducing apoptosis. The confidence in these findings is bolstered by the use of TP-472N, which helps confirm that the observed anti-melanoma effects are indeed due to BRD9/7 inhibition and not non-specific cellular perturbations. Similarly, in pancreatic ductal adenocarcinoma, the use of TP-472 (with TP-472N as control) has suggested that BRD9 inhibition could induce differentiation of therapy-resistant cancer stem cells, potentially sensitizing these cancers to conventional therapies rcsb.org. The ability to unequivocally attribute biological effects to the modulation of specific bromodomains, facilitated by TP-472N, is paramount for accurately delineating their physiological roles and their contributions to pathological conditions. This enhanced clarity fosters a deeper understanding of epigenetic mechanisms and their therapeutic potential.
Contribution to Open Science Initiatives and Collaborative Chemical Probe Development
TP-472N exemplifies a significant contribution to open science initiatives and collaborative chemical probe development. Its development, alongside TP-472, was a product of the Structural Genomics Consortium (SGC), a public-private partnership committed to pre-competitive, open-access research to accelerate drug discovery eurjchem.comnih.govnih.gov. The SGC's philosophy revolves around making well-characterized chemical probes, including essential controls like TP-472N, freely available to the global research community without restriction on use ujaen.es.
This open-access model fosters reproducibility and reliability in scientific research. By providing a readily accessible and thoroughly characterized negative control, TP-472N helps mitigate the risk of false positives and misinterpretations that can arise from off-target effects or non-specific compound interactions. Its commercial availability from various suppliers, often in conjunction with TP-472, further underscores its role in facilitating widespread research eurjchem.comnih.govnih.govguidetoimmunopharmacology.org. The inclusion of TP-472N in compound libraries, such as the Tocriscreen Epigenetics Library, further broadens its accessibility for high-throughput screening and collaborative projects guidetoimmunopharmacology.org. This commitment to open science, embodied by the availability of tools like TP-472N, accelerates the pace of discovery, reduces research waste, and strengthens the foundation of chemical biology by promoting rigorous experimental design and transparent data interpretation across diverse research groups worldwide.
Q & A
Q. What are the primary research applications of TP 472N in bromodomain studies, and how do they differ from its active analog TP 472?
this compound is a negative control compound for TP 472, specifically designed to validate the selectivity of TP 472 in bromodomain inhibition. While TP 472 targets bromodomains like BRD9, this compound exhibits no activity against these domains at concentrations >20 μM . Researchers should use this compound in parallel experiments to distinguish target-specific effects from background noise, particularly in assays involving epigenetic regulation or transcriptional control.
Q. What experimental design considerations are critical when using this compound as a negative control?
- Control Group Design : Include this compound at equimolar concentrations to TP 472 to isolate target-specific effects.
- Dose-Response Validation : Test this compound across a range of concentrations (e.g., 1–50 μM) to confirm inactivity in the assay system .
- Replication : Use triplicate samples and independent biological replicates to account for variability, as outlined in preclinical study guidelines .
Q. How can researchers validate the inactive status of this compound in novel bromodomain assays?
Perform competitive binding assays using known bromodomain inhibitors (e.g., CPI098 for CREBBP/EP300) and compare displacement curves. This compound should show no displacement at concentrations where TP 472 achieves >50% inhibition. Cross-validate results using orthogonal methods like thermal shift assays or cellular reporter systems .
Advanced Research Questions
Q. How should researchers address contradictions in data when this compound exhibits unexpected activity in cellular models?
- Off-Target Analysis : Screen this compound against unrelated targets (e.g., kinases, GPCRs) to rule out promiscuous binding.
- Purity Verification : Use HPLC or LC-MS to confirm compound integrity, as impurities in synthesis or storage can confound results .
- Contextual Factors : Assess cellular permeability, metabolic stability, and serum binding, which may indirectly influence observed activity .
Q. What methodological optimizations are required for using this compound in high-throughput screening (HTS) platforms?
- Solubility Optimization : this compound is soluble in DMSO (100 mM) and ethanol (20 mM); ensure solvent concentrations do not exceed 0.1% in cell-based assays to avoid cytotoxicity .
- Signal-to-Noise Calibration : Pre-screen this compound in HTS conditions to establish baseline noise thresholds.
- Automated Data Filtering : Implement algorithms to exclude wells with this compound activity exceeding 3 standard deviations from the mean .
Q. How can researchers leverage this compound to study context-dependent bromodomain functions in immune evasion by cancer cells?
this compound can isolate TP 472-specific effects in models of regulatory T cell recruitment to tumors. For example, in co-culture systems with cancer-associated fibroblasts, this compound controls can clarify whether TP 472-mediated immune evasion is bromodomain-dependent or off-target .
Methodological Best Practices
Q. What statistical approaches are recommended for validating this compound’s inactivity in large datasets?
- Power Analysis : Calculate sample sizes to ensure sufficient statistical power (e.g., α = 0.05, β = 0.2) for detecting true negatives.
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to minimize Type I errors in multi-parametric assays .
Q. How should researchers document and report this compound usage to ensure reproducibility?
- Detailed Metadata : Include lot numbers, storage conditions (-20°C in desiccated form), and solvent preparation protocols .
- Negative Control Logs : Publish raw data for this compound in supplementary materials, as mandated by NIH preclinical guidelines .
Tables for Reference
| Parameter | This compound | TP 472 |
|---|---|---|
| BRD9 IC₅₀ | >20 μM | 0.8–1.2 μM |
| Solubility (DMSO) | 100 mM | 50 mM |
| Cellular Toxicity (HeLa) | None at ≤50 μM | Cytostatic at ≥10 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
